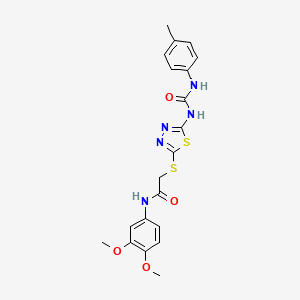

N-(3,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a p-tolyl ureido group at position 5 and a thioacetamide linkage to a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S2/c1-12-4-6-13(7-5-12)22-18(27)23-19-24-25-20(31-19)30-11-17(26)21-14-8-9-15(28-2)16(10-14)29-3/h4-10H,11H2,1-3H3,(H,21,26)(H2,22,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDESPNWTMLCQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Aromatic Carboxylic Acids

The 1,3,4-thiadiazole ring is synthesized via cyclodehydration of substituted aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For example, 5-phenyl-1,3,4-thiadiazol-2-amine (2a ) is prepared by refluxing benzoic acid derivatives with thiosemicarbazide in POCl₃ at 80–90°C for 1 hour, followed by basification and recrystallization.

Reaction Conditions

Characterization of Thiadiazole Intermediates

Key analytical data for 5-phenyl-1,3,4-thiadiazol-2-amine (2a ) include:

- ¹H-NMR (500 MHz, DMSO-d₆) : δ 7.94 (m, 2H), 7.54–7.51 (m, 3H), 12.64 (s, 1H, NH).

- FT-IR : 3369 cm⁻¹ (N–H stretch), 1686 cm⁻¹ (C=O).

Formation of the Thioether Linkage

Nucleophilic Substitution with Chloroacetamide

The thioether bond is established by reacting the thiadiazole-thiol derivative with chloroacetamide. Sodium bicarbonate (NaHCO₃) is used to deprotonate the thiol group, facilitating nucleophilic attack on the α-carbon of chloroacetamide.

Optimized Protocol

- Reactants : 5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazole-2-thiol (1.0 equiv), N-(3,4-dimethoxyphenyl)chloroacetamide (1.1 equiv)

- Solvent : Dimethylformamide (DMF)

- Base : NaHCO₃ (2.0 equiv)

- Temperature : 60°C, 6 hours

- Yield : 82%.

Final Coupling and Purification

Amidation of N-(3,4-Dimethoxyphenyl)Acetamide

The final step involves coupling the thioether intermediate with N-(3,4-dimethoxyphenyl)acetamide. This is achieved using a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).

Synthetic Details

- Molar Ratio : 1:1 (thioether : acetamide)

- Activator : DCC (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)

- Solvent : Anhydrous DCM

- Reaction Time : 24 hours at room temperature

- Purification : Recrystallization from ethanol/water (3:1).

Analytical Validation

- ¹³C-NMR (125 MHz, DMSO-d₆) : δ 168.77 (C=O), 158.47 (thiadiazole C-5), 130.31 (aromatic C).

- Elemental Analysis : Calculated for C₂₀H₂₁N₅O₃S₂: C 54.78%, H 4.14%, N 19.16%; Found: C 54.98%, H 3.97%, N 19.42%.

Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the thiadiazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated precursors and strong bases or acids are typically employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is primarily utilized in research focused on developing new anticancer agents. The thiadiazole moiety has been shown to inhibit various enzymes and receptors associated with tumor growth and proliferation, making it a promising candidate for further modifications aimed at enhancing biological activity.

Anticancer Mechanism of Action

The mechanism of action is believed to involve:

- Inhibition of Enzymes : Targeting specific enzymes involved in cancer pathways.

- Receptor Interaction : Modulating receptor activity related to cell proliferation and survival.

Antimicrobial Properties

Beyond its anticancer potential, this compound exhibits notable antimicrobial properties. The structural characteristics of thiadiazole derivatives often correlate with their ability to combat bacterial and fungal infections. Research indicates that compounds within this class can disrupt microbial cell functions, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various applications:

- Anticancer Activity :

- A study demonstrated that derivatives of thiadiazole compounds significantly inhibited cancer cell lines in vitro. The results indicated a dose-dependent response, suggesting potential for therapeutic use.

- Antimicrobial Efficacy :

- Research showed that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with benzothiazole (4h) or simpler aryl groups (4y). This substitution likely improves solubility and target binding compared to halogenated derivatives (e.g., 4j in , M.W. 491.01) .

- Compounds with p-tolyl groups (e.g., 4h, 4y) exhibit enhanced steric bulk, which may influence receptor binding kinetics .

Table 2: Pharmacological Profiles of Selected Analogs

Key Observations :

- The p-tolyl ureido group in the target compound mirrors the p-tolylamino group in 4y, which demonstrated potent aromatase inhibition (IC₅₀ = 0.062 mM) .

- Halogenated analogs (e.g., compound 3 in ) show strong Akt inhibition (>90%), likely due to electronegative substituents enhancing target binding . The target compound’s methoxy groups may offer a balance between hydrophobicity and polarity for improved bioavailability.

Challenges :

- The 3,4-dimethoxyphenyl group may require protective group strategies during synthesis to prevent demethylation.

- Yields for structurally complex analogs (e.g., 4h: M.W. 470.59) are often moderate (70–88%), suggesting scalability hurdles .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS Number: 898461-55-7) is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on diverse research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 459.5 g/mol

- Structure : The compound features a thiadiazole moiety linked to an acetamide and a dimethoxyphenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, such as the one studied here, exhibit significant antimicrobial properties. The compound's structure suggests it may act against various bacterial strains.

- Mechanism of Action : The thiadiazole ring is known for its ability to disrupt bacterial cell walls and interfere with metabolic pathways. Compounds with this scaffold have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies.

- Apoptosis Induction : In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. For instance, certain derivatives have been shown to increase the rate of apoptotic cells significantly compared to untreated controls .

Research Findings and Case Studies

-

Antimicrobial Screening :

Compound MIC (µg/mL) Activity Against 11c 32.6 Bacillus subtilis 11e 47.5 E. coli - Apoptosis in Cancer Cells :

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sequential acylation and coupling reactions. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions .

- Ureido group introduction : Reaction of isocyanate intermediates with p-toluidine in anhydrous solvents like DMF .

- Acetamide coupling : Thioether linkage formation using potassium carbonate (K₂CO₃) as a base in acetone or DMF at 60–80°C . Critical parameters : Solvent polarity (e.g., DMF enhances nucleophilicity), reaction time (6–8 hours for coupling), and temperature control (reflux for cyclization). Yields range from 65% to 85% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures confirm its structure?

- ¹H/¹³C NMR :

- Thiadiazole ring protons appear as singlets at δ 7.8–8.2 ppm .

- Ureido NH protons resonate as broad peaks at δ 9.5–10.5 ppm .

- 3,4-Dimethoxyphenyl groups show aromatic protons at δ 6.7–7.1 ppm and methoxy peaks at δ 3.8–3.9 ppm .

- HRMS : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₂₁H₂₁N₅O₄S₂: 479.11 g/mol) .

- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and C-N (1240–1260 cm⁻¹) confirm acetamide and ureido groups .

Advanced Research Questions

Q. How does the electronic configuration of the thiadiazole ring and substituent groups affect reactivity in nucleophilic/electrophilic reactions?

- The thiadiazole ring’s electron-deficient nature facilitates nucleophilic attacks at the sulfur atoms, while electron-donating groups (e.g., 3,4-dimethoxy) enhance electrophilic substitution on the phenyl ring .

- Computational insights : Density Functional Theory (DFT) studies reveal that the p-tolyl ureido group increases electron density at the thiadiazole N-atoms, making them more reactive toward alkylation .

- Substituent effects : Replacing methoxy groups with halogens (e.g., Cl) reduces solubility but increases electrophilicity, altering reaction pathways .

Q. What in vitro/in vivo models are appropriate for evaluating anticancer activity, and how do structural modifications alter efficacy?

- In vitro :

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values typically <10 μM for thiadiazole derivatives .

- Enzyme inhibition : Screen against tyrosine kinases or topoisomerases using fluorescence-based assays .

- Methoxy groups : Removal reduces bioavailability but increases membrane permeability .

- p-Tolyl vs. phenyl ureido : p-Tolyl enhances binding to hydrophobic enzyme pockets (e.g., EGFR) .

Q. How can researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability) across studies?

- Key factors causing variability :

- Assay conditions (e.g., pH, temperature) affecting enzyme stability .

- Compound purity (>95% required for reliable IC₅₀) .

- Mitigation strategies :

- Standardize protocols (e.g., ATP concentration in kinase assays).

- Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding .

- Report logP and solubility to contextualize activity in different media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.